molecular formula C15H11NO4 B12582136 2-(4-Methoxyphenoxy)-3,1-benzoxazin-4-one CAS No. 184944-85-2

2-(4-Methoxyphenoxy)-3,1-benzoxazin-4-one

Cat. No.: B12582136
CAS No.: 184944-85-2
M. Wt: 269.25 g/mol
InChI Key: FLFPMHUHHSQGGY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-3,1-benzoxazin-4-one is an organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a benzoxazinone ring system substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenoxy)-3,1-benzoxazin-4-one typically involves the reaction of 4-methoxyphenol with 2-aminobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazinone ring. The reaction mixture is then heated to a specific temperature to complete the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenoxy)-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazine derivatives.

    Substitution: Halogenated or nitrated benzoxazinone derivatives.

Scientific Research Applications

2-(4-Methoxyphenoxy)-3,1-benzoxazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenoxy)-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenoxy)benzaldehyde
  • 4-(4-Methoxyphenoxy)piperidine hydrochloride
  • 5-(4-Methoxyphenoxy)-2,4-quinazolinediamine

Uniqueness

2-(4-Methoxyphenoxy)-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone ring system and methoxyphenoxy substitution. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, highlighting its potential for specialized uses.

Properties

CAS No.

184944-85-2

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H11NO4/c1-18-10-6-8-11(9-7-10)19-15-16-13-5-3-2-4-12(13)14(17)20-15/h2-9H,1H3

InChI Key

FLFPMHUHHSQGGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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